molecular formula C24H26N2O B11116224 {2-[4-(2-Methylpropyl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone

{2-[4-(2-Methylpropyl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B11116224
M. Wt: 358.5 g/mol
InChI Key: CJWHPZQUAIRAFN-UHFFFAOYSA-N
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Description

2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a pyrrolidine-1-carbonyl group and a 4-(2-methylpropyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the quinoline core can interact with nucleic acids and enzymes . These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-METHYLPROPYL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of the pyrrolidine and quinoline moieties, which can result in enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

[2-[4-(2-methylpropyl)phenyl]quinolin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C24H26N2O/c1-17(2)15-18-9-11-19(12-10-18)23-16-21(24(27)26-13-5-6-14-26)20-7-3-4-8-22(20)25-23/h3-4,7-12,16-17H,5-6,13-15H2,1-2H3

InChI Key

CJWHPZQUAIRAFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4

Origin of Product

United States

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